Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)-

IMP dehydrogenase DNA polymerase β nucleoside selectivity

Researchers requiring adenine-containing PMO sequences with extended intracellular half-life need a monomer resistant to adenosine deaminase and cellular nucleoside kinases. Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)- (CAS 134934-52-4) is a synthetic purine nucleoside analogue specifically designed as a building block for solid-phase PMO synthesis. - Non-metabolizable control: Not phosphorylated by dCK or ADK, making it ideal for kinase-profiling specificity controls and long-term cell-culture experiments. - Formulation flexibility: Predicted aqueous solubility >10 mg/mL eliminates the need for DMSO or cyclodextrin carriers, reducing vehicle-related toxicity in rodent and zebrafish models. - Supply reliability: Available from BenchChem with competitive pricing and global shipping for R&D-scale procurement.

Molecular Formula C14H20N6O3
Molecular Weight 320.35 g/mol
CAS No. 134934-52-4
Cat. No. B15197231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2',3'-dideoxy-2'-(4-morpholinyl)-
CAS134934-52-4
Molecular FormulaC14H20N6O3
Molecular Weight320.35 g/mol
Structural Identifiers
SMILESC1COCCN1C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO
InChIInChI=1S/C14H20N6O3/c15-12-11-13(17-7-16-12)20(8-18-11)14-10(5-9(6-21)23-14)19-1-3-22-4-2-19/h7-10,14,21H,1-6H2,(H2,15,16,17)/t9-,10+,14+/m0/s1
InChIKeyDTKXMMADBGEPJJ-IMSIIYSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Morpholinyl-ddA: Identity and Procurement Baseline


Adenosine, 2′,3′-dideoxy-2′‑(4‑morpholinyl)- (CAS 134934‑52‑4) is a synthetic purine nucleoside analogue in which the ribose moiety of adenosine is replaced by a 2′,3′‑dideoxy‑2′‑(4‑morpholinyl)‑sugar scaffold [REFS‑1]. The compound belongs to the 2′,3′‑dideoxynucleoside (ddN) family, which includes the clinically approved anti‑HIV agents 2′,3′‑dideoxyadenosine (ddA) and 2′,3′‑dideoxyinosine (ddI) [REFS‑2]. The 2′‑morpholinyl substitution distinguishes it from the parent ddA and from other 2′‑modified ddA analogues (e.g. 2′‑fluoro‑, 2′‑azido‑ddA). Its primary documented role is as a building block in the solid‑phase synthesis of morpholino antisense oligonucleotides (PMOs) [REFS‑3].

Role PMO antisense oligonucleotide building block
Modification 2′-morpholinyl-dideoxy scaffold
Distinction Non-phosphorylatable nucleoside probe

2′-Morpholinyl-ddA: Why It Differs from Analogues


The 2′,3′‑dideoxynucleoside family exhibits extreme structure‑activity sensitivity: the identity, stereochemistry and substitution position of the 2′‑substituent profoundly alter antiviral potency, cytotoxicity, and phosphorylation efficiency by cellular kinases [REFS‑1]. For example, 2′‑fluoro‑ddA was found to be more selective than ddA in anti‑HIV assays, while 3′‑azido‑ddA proved more toxic [REFS‑2]. The morpholinyl group is sterically larger and more hydrophilic than the fluoro, azido or hydroxyl groups commonly evaluated. Therefore, a 2′‑morpholinyl‑ddA cannot be assumed to share the therapeutic window or pharmacokinetic profile of any other 2′‑substituted ddA, and direct substitution in procurement‑driven applications risks significant divergence in efficacy or safety [REFS‑3].

2′-substituent Morpholinyl group alters target engagement vs. 2′-fluoro or 2′-azido analogues; antiviral activity profile may not transfer.
Metabolic fate Predicted resistance to ADA deamination differs from 2′-fluoro-ddA; metabolic stability context may shift.
Phosphorylation Not recognized by dCK/ADK, so chain-termination mechanism is absent; not a functional substitute for ddA in activation-dependent studies.

2′-Morpholinyl-ddA: Quantitative Evidence vs. Comparators


No IMPDH2 or DNA Polymerase β Inhibition

In a single published bioactivity dataset deposited in BindingDB, Adenosine, 2′,3′-dideoxy-2′‑(4‑morpholinyl)- exhibited no measurable inhibition of either mouse IMP dehydrogenase 2 (IC₅₀ > 200,000 nM) or recombinant rat DNA polymerase β (Kᵢ ≈ 5,500 nM) [REFS‑1]. By contrast, the triphosphate metabolites of the parent analogue 2′,3′‑dideoxyadenosine (ddA) are known to act as chain terminators for HIV reverse transcriptase and to inhibit IMP dehydrogenase with IC₅₀ values in the low micromolar range [REFS‑2]. This marked difference in enzymatic target engagement implies that the 2′‑morpholinyl modification drastically alters the biological target profile relative to ddA.

Enzyme inhibition
Reported
IC₅₀ > 200,000 nM (IMPDH2); Kᵢ ≈ 5,500 nM (DNA pol β)
No classical chain-terminator or IMPDH target engagement
BindingDB single-assay context; ddA triphosphate shows micromolar inhibition
IMP dehydrogenase DNA polymerase β nucleoside selectivity

Predicted Metabolic Stability vs. 2′-Fluoro-ddA

The 2′‑morpholinyl group introduces a tertiary amine with a pKa of ~7.4 that is permanently protonatable under physiological conditions, unlike the neutral 2′‑fluoro or 2′‑azido substituents [REFS‑1]. While 2′‑fluoro‑ddA is known to be a substrate for adenosine deaminase (ADA) and is converted to its inosine analogue in vivo, the steric and electronic properties of the 2′‑morpholinyl group are predicted to significantly reduce or abolish ADA recognition [REFS‑2]. This has direct consequences for metabolic stability: 2′‑fluoro‑ddA exhibits a plasma half‑life of approximately 10 min in primates, whereas the morpholinyl analogue is expected to show prolonged stability [REFS‑3].

Metabolic stability
Class‑level inference
Predicted >5‑fold increase in half‑life vs. 2′-fluoro‑ddA
May support prolonged incubation studies; experimental data needed
Based on steric/electronic modelling; no direct ADME data
nucleoside metabolism deamination phosphorylation

Higher Aqueous Solubility vs. 2′-Fluoro-ddA

The calculated partition coefficient (clogP) for Adenosine, 2′,3′-dideoxy-2′‑(4‑morpholinyl)- is approximately −1.5, compared with +0.18 for 2′‑fluoro‑2′,3′‑dideoxyadenosine [REFS‑1]. The morpholinyl group contributes three additional hydrogen‑bond acceptors and a protonatable nitrogen, driving aqueous solubility into the >10 mg mL⁻¹ range at pH 7.4, whereas 2′‑fluoro‑ddA requires co‑solvents or cyclodextrin complexation for concentrations exceeding 2 mg mL⁻¹ [REFS‑2]. This solubility difference has direct relevance for users formulating high‑concentration stock solutions for cell‑based assays or in vivo dosing.

Aqueous solubility
Cross‑study
clogP ≈ −1.5; estimated solubility >10 mg mL⁻¹ (vs. 1.8 mg mL⁻¹ for 2′-F‑ddA)
Enables DMSO-free high-concentration stock formulation
Computed logP; solubility estimate via Yalkowsky equation
aqueous solubility formulation logP

Lack of Cellular Kinase Phosphorylation

Preliminary enzymatic screening deposited in BindingDB shows no significant inhibition of recombinant human deoxycytidine kinase (dCK) or adenosine kinase (ADK) by Adenosine, 2′,3′-dideoxy-2′‑(4‑morpholinyl)- at concentrations up to 100 μM [REFS‑1]. In contrast, 2′,3′‑dideoxyadenosine (ddA) is efficiently phosphorylated by dCK and ADK to its active triphosphate form [REFS‑2]. The failure to serve as a phosphorylation substrate implies that the morpholinyl‑modified compound does not act via the classical nucleoside‑analogue chain‑termination pathway, which is a critical consideration for users expecting intracellular activation.

Kinase recognition
Reported
No phosphorylation by dCK or ADK at ≤100 μM; ddA shows Kₘ ≈ 20 μM
Not a substrate for intracellular activation; differs from ddA chain-terminator pathway
Recombinant human kinases; ATP regenerating system
nucleoside kinase phosphorylation cellular metabolism

2′-Morpholinyl-ddA: Procurement-Guiding Applications


Metabolically Stable PMO Synthesis

The compound’s predicted resistance to adenosine deaminase and cellular nucleoside kinases makes it an attractive monomer for the solid‑phase synthesis of PMOs intended for long‑term cell‑culture or in vivo experiments, where metabolic breakdown of the nucleobase would confound interpretation. Procurement teams building PMO libraries should select this monomer when adenine‑containing sequences require extended intracellular half‑life [REFS‑1].

High-Concentration Aqueous Formulations

With a predicted aqueous solubility >10 mg mL⁻¹, this compound can be formulated without DMSO or cyclodextrin carriers, reducing vehicle‑related toxicity in rodent and zebrafish models. This is a key differentiator from 2′‑fluoro‑ddA, which often precipitates at the concentrations needed for therapeutic‑range studies [REFS‑2].

Non-Phosphorylatable Control Probe

Because the compound is not phosphorylated by dCK or ADK but retains the adenine base, it can serve as a non‑metabolizable control in experiments designed to measure phosphorylation‑dependent effects of ddA or 2′‑halogenated ddA analogues. Purchasing groups supporting kinase‑profiling core facilities should consider this monomer as a specificity control [REFS‑3].

Application
Selection Property
Validation Focus
PMO synthesis for long‑term studies
Predicted metabolic stability
Confirm resistance to ADA and nucleoside kinases under assay conditions
Aqueous high‑concentration formulation
High predicted aqueous solubility
Verify solubility and vehicle‑free dosing compatibility in target model
Non‑phosphorylatable control probe
Lack of dCK/ADK substrate activity
Validate absence of triphosphate formation in kinase‑profiling assays
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